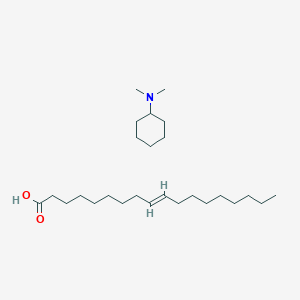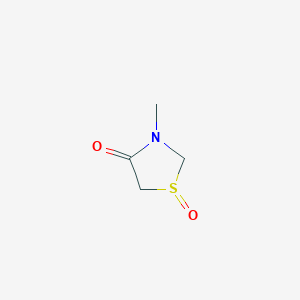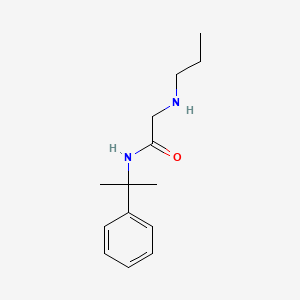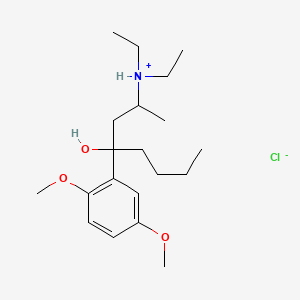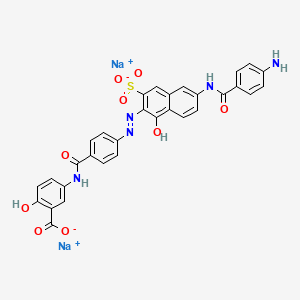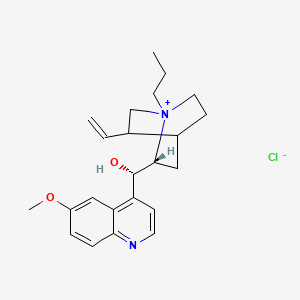
4-Octen-3-ol, 3,7-dimethyl-, (4Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,7-Dimethyloct-4-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also found in various essential oils and has applications in flavoring and perfumery.
準備方法
Synthetic Routes and Reaction Conditions
(E)-3,7-Dimethyloct-4-en-3-ol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,7-dimethyloct-4-en-1-yl magnesium bromide with formaldehyde can yield (E)-3,7-Dimethyloct-4-en-3-ol.
Industrial Production Methods
In industrial settings, (E)-3,7-Dimethyloct-4-en-3-ol is often produced through the catalytic hydrogenation of citral, a naturally occurring compound found in lemongrass oil. This process involves the selective reduction of the aldehyde group in citral while preserving the double bond, resulting in the formation of (E)-3,7-Dimethyloct-4-en-3-ol.
化学反応の分析
Types of Reactions
(E)-3,7-Dimethyloct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Oxidation of (E)-3,7-Dimethyloct-4-en-3-ol can yield (E)-3,7-Dimethyloct-4-en-3-one.
Reduction: Reduction can produce 3,7-Dimethyloctan-3-ol.
Substitution: Substitution reactions can lead to the formation of compounds like (E)-3,7-Dimethyloct-4-en-3-chloride.
科学的研究の応用
(E)-3,7-Dimethyloct-4-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
作用機序
The mechanism of action of (E)-3,7-Dimethyloct-4-en-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its double bond allows it to undergo addition reactions, which can modify its activity and interactions. The specific pathways and targets depend on the context of its use, such as its role as an antimicrobial agent or its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Geraniol: Another unsaturated alcohol with a similar structure but different placement of the double bond.
Linalool: A related compound with a similar molecular formula but different functional groups and structure.
Citronellol: An alcohol with a similar carbon skeleton but lacking the double bond.
Uniqueness
(E)-3,7-Dimethyloct-4-en-3-ol is unique due to its specific structure, which combines an alcohol group with a double bond in a particular position. This gives it distinct chemical and physical properties, such as its characteristic odor and reactivity. Its combination of functional groups makes it versatile for various applications in research and industry.
特性
CAS番号 |
68892-26-2 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
(Z)-3,7-dimethyloct-4-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h6,8-9,11H,5,7H2,1-4H3/b8-6- |
InChIキー |
DWBBJBOPPLCNKD-VURMDHGXSA-N |
異性体SMILES |
CCC(C)(/C=C\CC(C)C)O |
正規SMILES |
CCC(C)(C=CCC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


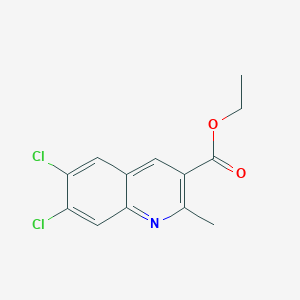
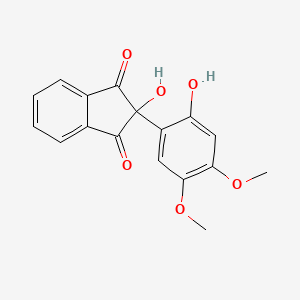

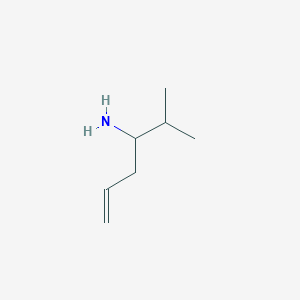
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)
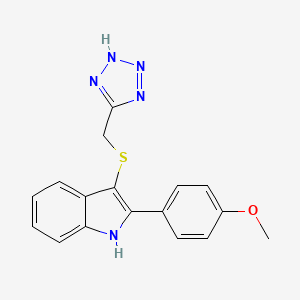

![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)
